molecular formula C13H14N4O4S2 B11151393 N-{6-[(3-oxopiperazino)carbonyl]-1,3-benzothiazol-2-yl}methanesulfonamide

N-{6-[(3-oxopiperazino)carbonyl]-1,3-benzothiazol-2-yl}methanesulfonamide

Cat. No.: B11151393
M. Wt: 354.4 g/mol
InChI Key: WINWJEBIAHHULR-UHFFFAOYSA-N
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Description

N-{6-[(3-oxopiperazino)carbonyl]-1,3-benzothiazol-2-yl}methanesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a piperazine moiety, and a methanesulfonamide group

Preparation Methods

The synthesis of N-{6-[(3-oxopiperazino)carbonyl]-1,3-benzothiazol-2-yl}methanesulfonamide typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzothiazole intermediate.

    Attachment of the Methanesulfonamide Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-{6-[(3-oxopiperazino)carbonyl]-1,3-benzothiazol-2-yl}methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{6-[(3-oxopiperazino)carbonyl]-1,3-benzothiazol-2-yl}methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{6-[(3-oxopiperazino)carbonyl]-1,3-benzothiazol-2-yl}methanesulfonamide involves its interaction with specific molecular targets. The compound’s benzothiazole ring and piperazine moiety enable it to bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects in the treatment of diseases like tuberculosis .

Comparison with Similar Compounds

N-{6-[(3-oxopiperazino)carbonyl]-1,3-benzothiazol-2-yl}methanesulfonamide can be compared with other benzothiazole derivatives and piperazine-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H14N4O4S2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[6-(3-oxopiperazine-1-carbonyl)-1,3-benzothiazol-2-yl]methanesulfonamide

InChI

InChI=1S/C13H14N4O4S2/c1-23(20,21)16-13-15-9-3-2-8(6-10(9)22-13)12(19)17-5-4-14-11(18)7-17/h2-3,6H,4-5,7H2,1H3,(H,14,18)(H,15,16)

InChI Key

WINWJEBIAHHULR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCNC(=O)C3

Origin of Product

United States

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